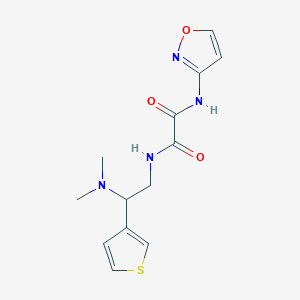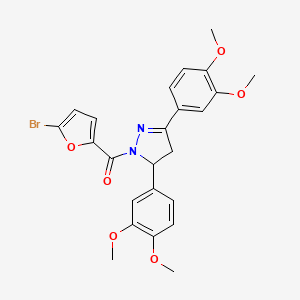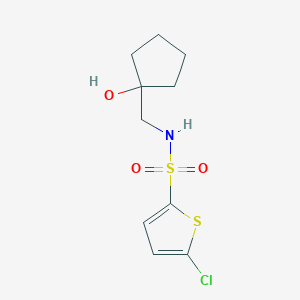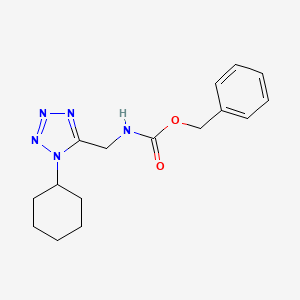![molecular formula C21H19N3O2S2 B2434948 3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-38-2](/img/structure/B2434948.png)
3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . A method developed by Singh et al. involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .
Chemical Reactions Analysis
Thiazoles are known for their reactivity towards various electrophilic reagents . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .
Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Among these compounds, one demonstrated potent effects against prostate cancer cells . Further studies could explore the compound’s mechanism of action and its potential in cancer therapy.
Antimicrobial Properties
Thiazoles exhibit antimicrobial activity. Compound 4, which contains a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, showed strong inhibitory activity against microbial growth (MIC = 1.4 µM). This potency rivals that of the standard drug vancomycin . Investigating the compound’s mode of action and its spectrum of activity could provide valuable insights for drug development.
Anti-Inflammatory and Analgesic Effects
Certain thiazole derivatives have demonstrated anti-inflammatory and analgesic properties. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited these effects, along with low ulcerogenic indices . Understanding their mechanisms of action could guide the development of safer anti-inflammatory drugs.
Other Potential Applications
Beyond the mentioned fields, thiazoles are also relevant in drug design, including antiretroviral (e.g., Ritonavir), antifungal (e.g., Abafungin), and antineoplastic (e.g., Bleomycine and Tiazofurin) agents . Additionally, thiazoles are found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Mechanism of Action
Target of Action
The primary target of this compound is PI3Kα (Phosphoinositide 3-kinase alpha) . PI3Kα is a key enzyme in the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and proliferation. This makes it an important target in cancer research .
Mode of Action
The compound interacts with its target, PI3Kα, by forming a strong charged interaction with the Lys802 residue in PI3Kα . This interaction inhibits the activity of PI3Kα, thereby disrupting the PI3K/AKT/mTOR pathway .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway , which is involved in cell survival, growth, and proliferation . By inhibiting PI3Kα, the compound disrupts this pathway, potentially leading to reduced cell survival and proliferation .
Pharmacokinetics
The solubility of related thiazole compounds in water, alcohol, and ether may suggest good bioavailability.
Result of Action
The inhibition of PI3Kα by the compound disrupts the PI3K/AKT/mTOR pathway, potentially leading to reduced cell survival and proliferation . This suggests that the compound could have potential antitumor or cytotoxic effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solubility of related thiazole compounds in different solvents suggests that the compound’s action, efficacy, and stability could be affected by the solvent environment.
Future Directions
Thiazoles, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .
properties
IUPAC Name |
3,4-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-6-8-17(12-14(13)2)28(25,26)24-18-9-7-16(11-15(18)3)20-23-19-5-4-10-22-21(19)27-20/h4-12,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZVFLUVUIBIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2434869.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-2-yl)methanone](/img/structure/B2434870.png)



![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)
![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B2434880.png)
![(2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one](/img/structure/B2434881.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2434882.png)
![N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide](/img/structure/B2434883.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2434885.png)
![4-ethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2434886.png)
